3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid
Overview
Description
“3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid” is a chemical compound that is available for purchase for pharmaceutical testing . It is often used as a reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11F3O3S . Its average mass is 280.263 Da and its monoisotopic mass is 280.038086 Da .Scientific Research Applications
Synthetic Chemistry and Intermediate Compounds :
- "3-(Aminothiocarbonylthio)propanoic acids," which are related to "3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid," are used as intermediates in the synthesis of biologically active compounds like 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).
- Preparation of enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, substituted in the 2- or 3-position, from 6-Trifluoromethyl-1,3-dioxan- and -dioxin-4-ones (Gautschi, Schweizer, & Seebach, 1994).
Material Science and Polymer Chemistry :
- The use of phloretic acid (a derivative of 3-(4-Hydroxyphenyl)propanoic acid) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biological and Pharmaceutical Research :
- Synthesis and study of the antioxidant activity of new compounds derived from the reaction of this compound and related compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
- The trifluoromethoxy group, a component of this compound, is identified as a long-range electron-withdrawing substituent, impacting the basicity of arylmetal compounds (Castagnetti & Schlosser, 2002).
Advanced Synthesis Techniques :
- A facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one, showing the utility of similar compounds in organic synthesis (Xiang & Yang, 2014).
Safety and Hazards
The safety data sheet for a related compound, 4-(Trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye/face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-8(2-4-9)7-18-6-5-10(15)16/h1-4H,5-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXIZWTJNBYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.